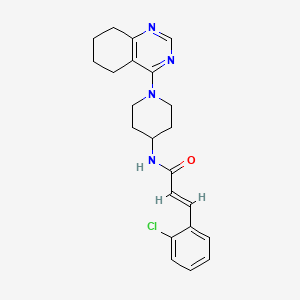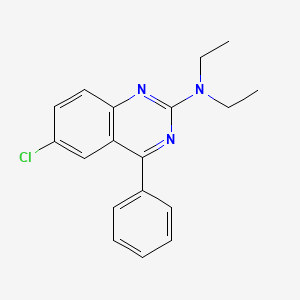
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biological effects.
Applications De Recherche Scientifique
Molecularly Imprinted Polymer (MIP) Development
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine: has been utilized in the development of molecularly imprinted polymers (MIPs). MIPs are synthetic materials designed to mimic natural recognition entities, like antibodies, and are capable of selectively recognizing target molecules . The compound’s structure allows for the creation of specific binding sites during the polymerization process, which can be used for biomimetic sensors and selective separation in analytical chemistry.
Chemical Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives have significant bioactivity, and this compound can serve as a starting material in the synthesis of such derivatives. It can lead to the creation of new pyrimido[4,5-d]pyrimidine derivatives, which have shown promise as antioxidants .
Electrochemical Sensing
The compound’s unique structure allows it to be used in electrochemical sensors. By incorporating it into a sensing system, it can aid in the detection of various environmental pollutants or serve as a biomarker for certain diseases when used in conjunction with MIPs .
Propriétés
IUPAC Name |
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOQHYBCFNLNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-diethyl-4-phenylquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


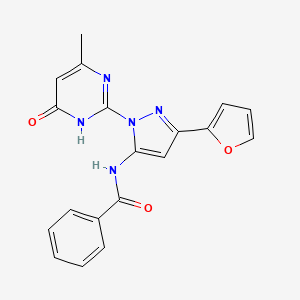
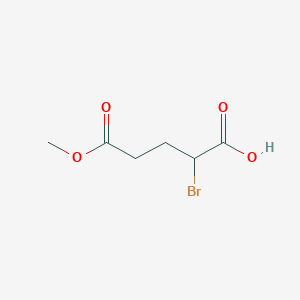
![1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2356409.png)
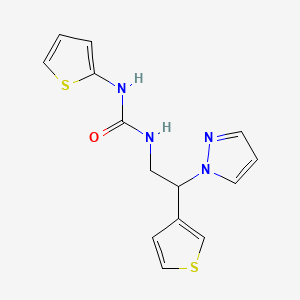
![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)


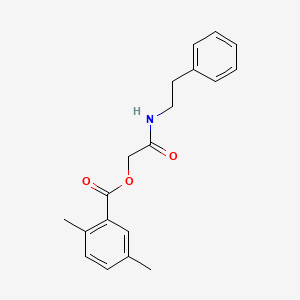
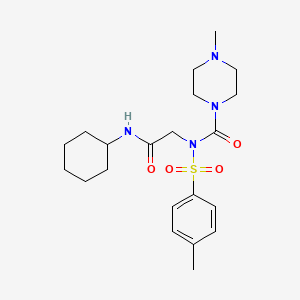
![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)
